

# Physical and chemical properties of Phenyl 3-phenylpropyl sulfone

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## Compound of Interest

Compound Name: Phenyl 3-phenylpropyl sulfone

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## An In-depth Technical Guide to Phenyl 3-phenylpropyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of **Phenyl 3-phenylpropyl sulfone**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Identity and Physical Properties

**Phenyl 3-phenylpropyl sulfone**, also known as 3-(benzenesulfonyl)propylbenzene, is an organic compound belonging to the sulfone class.<sup>[1]</sup> It is characterized by a sulfonyl group connecting a phenyl group and a 3-phenylpropyl group.

## Identifiers and Descriptors

Identifier/Descriptor	Value	Reference
CAS Number	17494-61-0	[1][2]
Molecular Formula	C <sub>15</sub> H <sub>16</sub> O <sub>2</sub> S	[1][3]
Molecular Weight	260.35 g/mol	[3]
IUPAC Name	3-(benzenesulfonyl)propylbenzene	[1]
InChI	InChI=1S/C15H16O2S/c16-18(17,15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2	[1]
InChIKey	CQWZXJPKOFUKCS-UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2	[1]

## Physicochemical Properties

Experimentally determined physical properties for **Phenyl 3-phenylpropyl sulfone** are not readily available in the literature. Commercial suppliers of this compound as a research chemical do not typically provide detailed analytical data. However, computed properties and data from structurally related compounds can provide valuable estimations.

Table of Computed and Estimated Physical Properties:

Property	Value	Source
XLogP3	3.5	PubChem (Computed)[1]
Topological Polar Surface Area	42.5 Å <sup>2</sup>	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	2	PubChem (Computed)
Rotatable Bond Count	4	PubChem (Computed)
Melting Point	Not available (solid at room temperature is likely)	N/A
Boiling Point	Not available	N/A
Solubility	Expected to be soluble in organic solvents.	General property of sulfones[4]

For comparison, Diphenyl sulfone, a related compound, has a melting point of 123-129 °C and a boiling point of 379 °C.[4][5] Another related compound, 3-phenyl propyl 3-phenyl propionate, has a reported melting point of 114 °C and a boiling point of 396-398 °C.[6] These values suggest that **Phenyl 3-phenylpropyl sulfone** is likely a high-boiling solid at room temperature. Its calculated XLogP3 of 3.5 suggests poor solubility in water and good solubility in organic solvents.

## Synthesis and Reactivity

There are two primary and well-established methods for the synthesis of alkyl phenyl sulfones like **Phenyl 3-phenylpropyl sulfone**: the oxidation of the corresponding sulfide and the reaction of an alkyl halide with a sulfinate salt.

## Experimental Protocols

### Method 1: Oxidation of Phenyl 3-phenylpropyl sulfide

This is a common and effective method for preparing sulfones. The precursor, Phenyl 3-phenylpropyl sulfide, can be synthesized via the reaction of thiophenol with 3-phenylpropyl

bromide.

- Step 1: Synthesis of Phenyl 3-phenylpropyl sulfide
  - Materials: Thiophenol, sodium ethoxide, ethanol, 3-phenylpropyl bromide.
  - Procedure: In a round-bottom flask, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. To this solution, thiophenol is added dropwise. The resulting sodium thiophenoxide is then reacted with 3-phenylpropyl bromide. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. After the reaction, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
- Step 2: Oxidation to **Phenyl 3-phenylpropyl sulfone**
  - Materials: Phenyl 3-phenylpropyl sulfide, hydrogen peroxide (30%), glacial acetic acid.
  - Procedure: Phenyl 3-phenylpropyl sulfide is dissolved in glacial acetic acid in a round-bottom flask equipped with a condenser and a dropping funnel. The solution is heated to approximately 70-80°C. 30% hydrogen peroxide is then added dropwise at a rate that maintains the reaction temperature. After the addition is complete, the mixture is typically refluxed for a short period to ensure complete oxidation. The reaction mixture is then cooled and poured into water, which usually results in the precipitation of the solid sulfone. The product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield pure **Phenyl 3-phenylpropyl sulfone**.

#### Method 2: Reaction of Sodium Benzenesulfinate with 3-Phenylpropyl Bromide

This method involves the nucleophilic substitution of a halide by a sulfinate anion.

- Materials: Sodium benzenesulfinate, 3-phenylpropyl bromide, a suitable solvent (e.g., dimethylformamide - DMF, or ethanol).

- Procedure: Sodium benzenesulfinate is dissolved or suspended in a suitable polar aprotic solvent like DMF in a round-bottom flask. 3-Phenylpropyl bromide is then added to the mixture. The reaction is typically heated to ensure a reasonable reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude **Phenyl 3-phenylpropyl sulfone** is collected by filtration, washed with water, and purified by recrystallization.

## Chemical Reactivity

The chemical reactivity of **Phenyl 3-phenylpropyl sulfone** is primarily dictated by the sulfonyl group and the adjacent methylene protons.

- Acidity of  $\alpha$ -Protons: The protons on the carbon atom adjacent to the sulfonyl group ( $\alpha$ -protons) are acidic due to the strong electron-withdrawing nature of the sulfonyl group. This allows for deprotonation by a strong base (e.g., n-butyllithium, LDA) to form a carbanion. This carbanion can then react with various electrophiles, making it a useful intermediate in organic synthesis.
- Reductive Cleavage: The carbon-sulfur bonds in sulfones can be cleaved under reducing conditions, for example, using sodium amalgam or other reducing agents.
- Thermal Stability: Sulfones are generally thermally stable compounds.

## Spectroscopic Data

While a comprehensive set of experimental spectra for **Phenyl 3-phenylpropyl sulfone** is not readily available, spectral data for similar compounds and general spectroscopic principles can be used for its characterization.

- Infrared (IR) Spectroscopy: The IR spectrum of **Phenyl 3-phenylpropyl sulfone** is expected to show strong characteristic absorption bands for the sulfonyl group. These typically appear as two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, generally in the regions of  $1350\text{--}1300\text{ cm}^{-1}$  and  $1160\text{--}1120\text{ cm}^{-1}$ , respectively. Other expected signals include those for C-H stretching of the aromatic rings and the alkyl chain, and C=C stretching of the aromatic rings.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, likely in the range of 7-8 ppm. The protons of the propyl chain would appear as multiplets in the upfield region. The methylene group adjacent to the sulfonyl group would be the most downfield of the propyl protons due to the electron-withdrawing effect of the  $\text{SO}_2$  group.
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the three carbons of the propyl chain. The carbon  $\alpha$  to the sulfonyl group would be significantly deshielded.

## Potential Biological Activity and Signaling Pathways

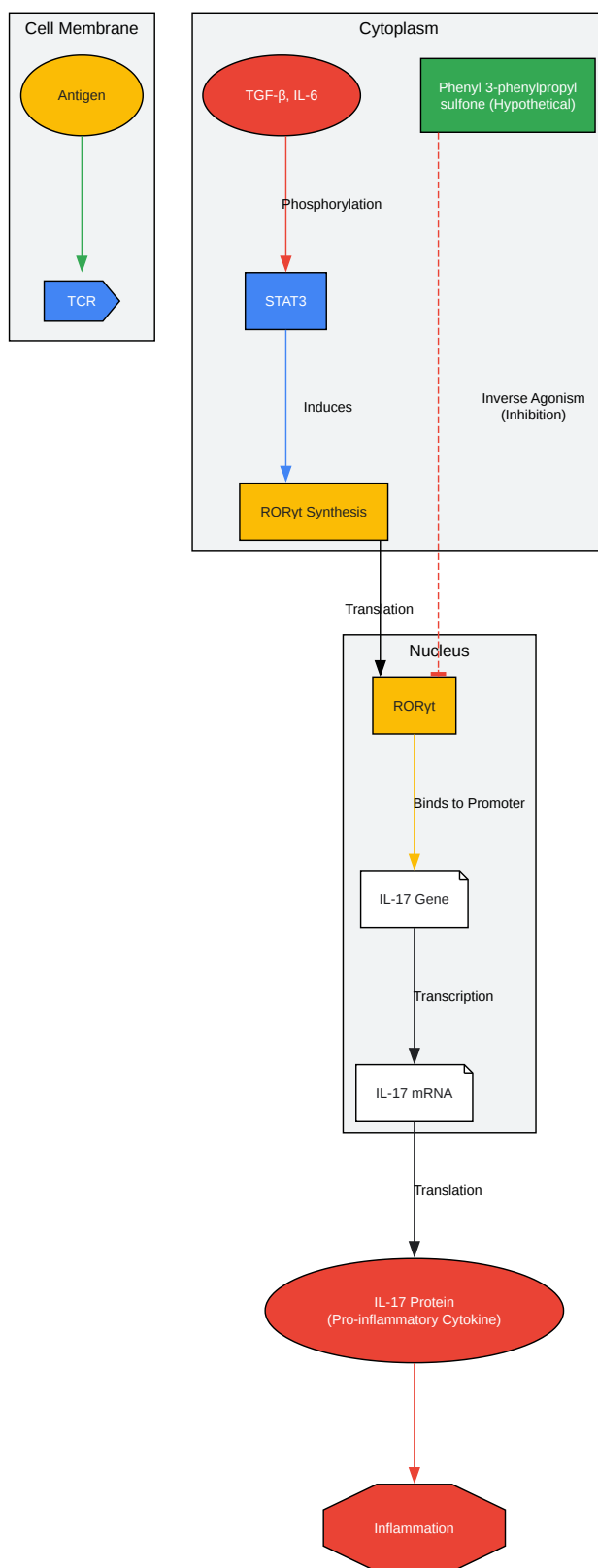
There is no direct experimental evidence in the scientific literature detailing the biological activity of **Phenyl 3-phenylpropyl sulfone**. However, the broader class of phenyl sulfone derivatives has been the subject of significant research in drug discovery, particularly in the context of inflammatory diseases.

Notably, several phenyl sulfone-containing molecules have been identified as potent and selective inverse agonists of the Retinoic acid-related orphan receptor gamma t (ROR $\gamma$ t).<sup>[7][8][9][10]</sup> ROR $\gamma$ t is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).<sup>[7]</sup> The IL-17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

Based on the established activity of structurally related phenyl sulfones, a hypothetical mechanism of action for **Phenyl 3-phenylpropyl sulfone** as a ROR $\gamma$ t inverse agonist can be proposed.

## Hypothetical Signaling Pathway

The following diagram illustrates the potential involvement of a **Phenyl 3-phenylpropyl sulfone**-like molecule in the ROR $\gamma$ t signaling pathway. It is crucial to emphasize that this is a hypothetical pathway based on the activity of related compounds and has not been experimentally validated for **Phenyl 3-phenylpropyl sulfone** itself.



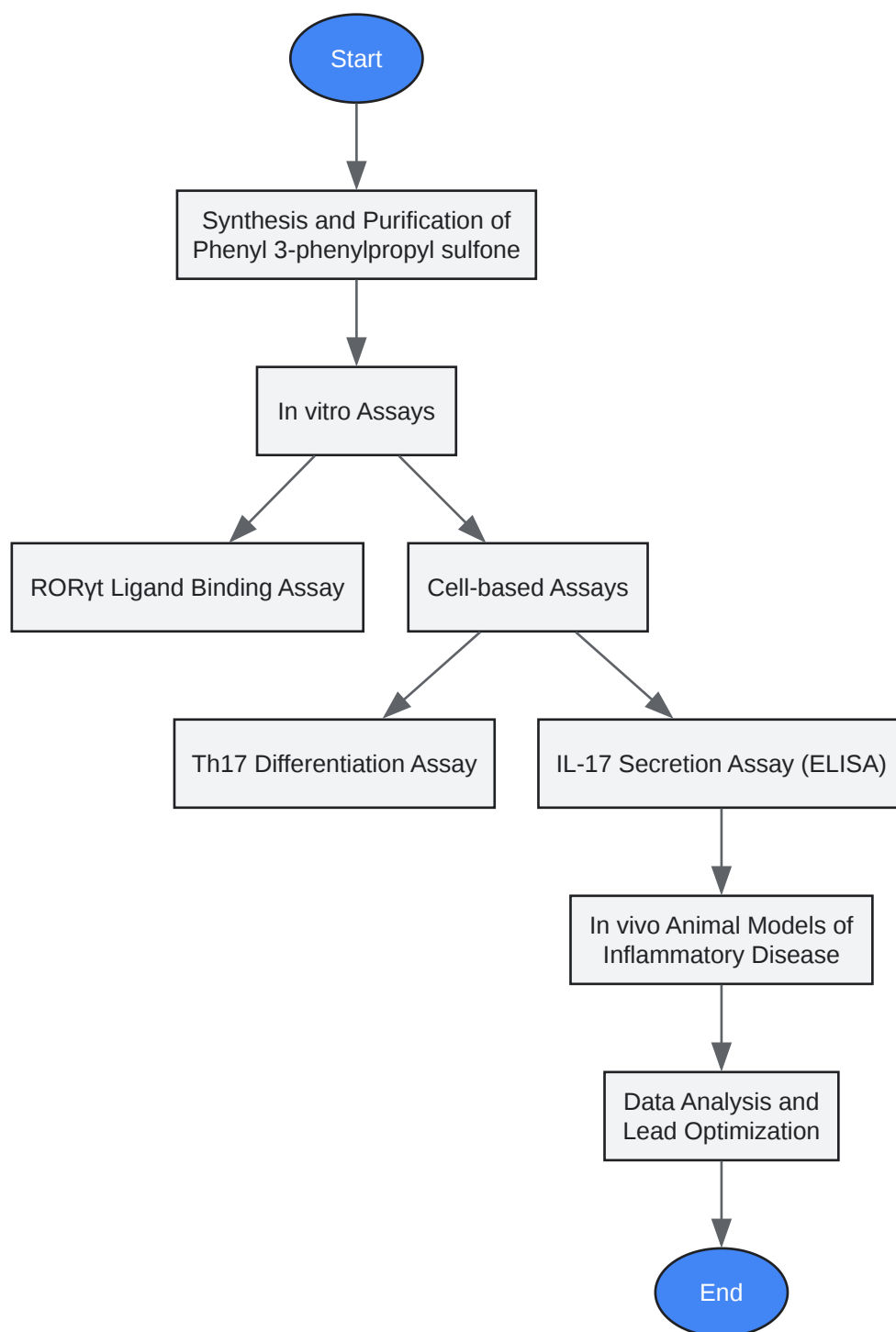
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Caption: Hypothetical signaling pathway of **Phenyl 3-phenylpropyl sulfone** as a ROR $\gamma$ t inverse agonist.

## Experimental Workflow for Biological Activity Screening

To investigate the potential biological activity of **Phenyl 3-phenylpropyl sulfone**, a structured experimental workflow would be necessary.





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Caption: Experimental workflow for evaluating the biological activity of **Phenyl 3-phenylpropyl sulfone**.

This workflow would begin with the synthesis and rigorous purification of the compound. Initial in vitro screening would involve assays to determine its binding affinity to RORyt.

Subsequently, cell-based assays would be employed to assess its effect on Th17 cell differentiation and IL-17 production. Promising candidates would then be advanced to in vivo studies using animal models of inflammatory diseases to evaluate efficacy and pharmacokinetic properties.

## Conclusion

**Phenyl 3-phenylpropyl sulfone** is a well-defined organic molecule with predictable chemical properties based on its functional groups. While experimental data on its physical properties and biological activity are currently lacking, established synthetic routes make it readily accessible for further investigation. The growing interest in phenyl sulfone derivatives as modulators of inflammatory pathways, particularly as RORyt inverse agonists, suggests that **Phenyl 3-phenylpropyl sulfone** and its analogues could be promising candidates for further research in the development of novel therapeutics for autoimmune and inflammatory disorders. This guide provides a foundational understanding for researchers to embark on such investigations.

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